molecular formula C23H22ClN3O5S B10755446 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide

3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide

Cat. No.: B10755446
M. Wt: 488.0 g/mol
InChI Key: JVAPIYLPNKDKAQ-KGLIPLIRSA-N
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Description

GSK978744A is a compound known for its role as a polo-like kinase 1 inhibitor. Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell division. Inhibitors of polo-like kinase 1, such as GSK978744A, are of significant interest in cancer research due to their potential to halt the proliferation of cancer cells by disrupting the cell cycle .

Preparation Methods

The synthesis of GSK978744A involves several steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. industrial production methods often involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GSK978744A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

GSK978744A has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of polo-like kinase 1 and its effects on cell division.

    Biology: It is used to investigate the role of polo-like kinase 1 in various biological processes, including cell cycle regulation and apoptosis.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of cancers, particularly those with high polo-like kinase 1 expression.

    Industry: It is used in the development of new cancer therapies and in high-throughput screening for drug discovery

Mechanism of Action

GSK978744A exerts its effects by inhibiting the activity of polo-like kinase 1. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of key substrates involved in mitosis, such as cyclin-dependent kinases and other regulatory proteins .

Comparison with Similar Compounds

GSK978744A is unique among polo-like kinase 1 inhibitors due to its high selectivity and low toxicity at effective doses. Similar compounds include:

GSK978744A stands out due to its high selectivity and potential for lower unspecific toxicity, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C23H22ClN3O5S

Molecular Weight

488.0 g/mol

IUPAC Name

3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-[(2S)-2,3-dihydroxypropoxy]benzimidazol-1-yl]thiophene-2-carboxamide

InChI

InChI=1S/C23H22ClN3O5S/c1-13(16-4-2-3-5-17(16)24)32-20-9-21(33-22(20)23(25)30)27-12-26-18-7-6-15(8-19(18)27)31-11-14(29)10-28/h2-9,12-14,28-29H,10-11H2,1H3,(H2,25,30)/t13-,14+/m1/s1

InChI Key

JVAPIYLPNKDKAQ-KGLIPLIRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC[C@H](CO)O)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OCC(CO)O)C(=O)N

Origin of Product

United States

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